3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol
Overview
Description
The compound “3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol” is a bicyclic compound with an aminoethyl group and a hydroxyl group. Bicyclic compounds are a class of organic compounds that contain two fused rings. The presence of an aminoethyl group (-NH2) and a hydroxyl group (-OH) suggests that this compound may have both basic and acidic properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of the bicyclic ring, the aminoethyl group, and the hydroxyl group .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the aminoethyl and hydroxyl groups. These functional groups are often involved in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aminoethyl and hydroxyl groups could impart polarity to the molecule, affecting its solubility, boiling point, and melting point .Scientific Research Applications
Anticancer Activity
Norcantharidin analogues, structurally related to the query compound, demonstrate significant potential in anticancer activities. Norcantharidin, a demethylated form of cantharidin, shows enhanced anticancer activity while minimizing side effects such as myelosuppression. Structural modifications of such compounds have been a focus to identify more effective anticancer agents (Deng & Tang, 2011).
Synthetic Applications in Medicinal Chemistry
3-Azabicyclo [3.3.1] nonanones derivatives, which share structural motifs with the query compound, have been extensively studied for their synthesis and biological activities. These compounds are synthesized via the Mannich reaction and can be functionalized into various heterocycles, showing significant antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).
Role in Drug Research and Development
Compounds structurally related to "3-(2-Aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol" have been employed in drug research, exploring their unique molecular shapes and fixed positions of substituents for understanding structure-activity relationships. Such compounds are not only used as medicaments but also serve as test molecules in drug research, indicating their importance in the development of new pharmaceuticals (Buchbauer & Pauzenberger, 1991).
Properties
IUPAC Name |
3-(2-aminoethyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-1-2-10-4-6-3-7(5-10)8(6)11/h6-8,11H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPDAADLLPSNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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